2-Methoxy-4-propylcyclohexan-1-ol
Overview
Description
2-Methoxy-4-propylcyclohexan-1-ol is an organic compound with the molecular formula C10H20O2. It is a cyclohexanol derivative, characterized by the presence of a methoxy group at the second position and a propyl group at the fourth position on the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of cyclohexanol intermediates , which suggests it may interact with enzymes or catalysts involved in these processes.
Mode of Action
It’s known to be involved in the hydrogenation and hydrodemethoxylation processes, leading to the conversion of eugenol to 4-n-propyl cyclohexanol . This suggests that it may interact with its targets to facilitate these reactions.
Biochemical Pathways
The compound is involved in the depolymerisation of lignin, a complex organic polymer . This process disconnects the C–O and C–O–C bonds in the lignin moiety in the presence of a hydrogen source and different metal catalysts . The result is a variety of aromatic compounds, including phenols, dihydroxybenzenes, alkylphenols, methoxyphenols, alkyl-methoxy substituted phenols, and diaryl ethers .
Result of Action
The primary result of the action of 2-Methoxy-4-propylcyclohexan-1-ol is the production of cyclohexanol intermediates from lignin-based phenolic compounds . These intermediates are potential polymer and fuel intermediates .
Action Environment
The action of this compound is influenced by several environmental factors. The degree of lignin depolymerisation and the amount of bio-oil production depends on the type of metal catalyst, the type of hydrogen, and the reaction temperature and time .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-4-propylcyclohexan-1-ol can be synthesized through the catalytic hydrogenation of eugenol. The process involves the use of supported metal catalysts such as palladium, ruthenium, nickel, copper, or chromium in the presence of a hydrogen source . The reaction conditions typically include moderate temperatures and hydrogen pressures to achieve the desired conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves the depolymerization of lignin, a major component of lignocellulose biomass. The process includes solvolysis, where lignin is broken down in the presence of an organic solvent and hydrogen, followed by catalytic hydrogenation to yield the desired cyclohexanol derivative .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-propylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound to form saturated hydrocarbons.
Substitution: The methoxy and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of metal catalysts such as palladium or nickel is commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Methoxy-4-propylcyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-propylcyclohexanol: A closely related compound with similar structural features.
4-n-Propylcyclohexanol: Another cyclohexanol derivative with a propyl group at the fourth position but lacking the methoxy group.
Uniqueness
2-Methoxy-4-propylcyclohexan-1-ol is unique due to the presence of both methoxy and propyl groups on the cyclohexane ring, which imparts distinct chemical and physical properties. This combination of functional groups makes it valuable for specific applications in various fields .
Properties
IUPAC Name |
2-methoxy-4-propylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h8-11H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNSLKJOWVMPEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(C(C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865124 | |
Record name | Cyclohexanol, 2-methoxy-4-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30865124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23950-98-3 | |
Record name | 2-Methoxy-4-propylcyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23950-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanol, 2-methoxy-4-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023950983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanol, 2-methoxy-4-propyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanol, 2-methoxy-4-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30865124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-4-propylcyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.761 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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